

CS-722 CAS number and molecular structure

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Compound of Interest

Compound Name: CS-722

Cat. No.: B1669648

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In-Depth Technical Guide: CS-722

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Chemical Name: (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride

CAS Number: 749179-13-3

Molecular Structure

Molecular Formula: C₁₆H₁₉ClN₂O₄

Molecular Weight: 338.79 g/mol

SMILES Code: ClC1=C(ON(C--INVALID-LINK--O)C1=O)C3=CC=CC=C3

Pharmacological Profile

CS-722 is a centrally acting muscle relaxant that exerts its effects through the modulation of synaptic transmission and ion channel activity.

Mechanism of Action

CS-722 primarily acts by preferentially enhancing inhibitory synaptic transmission.^[1] Studies have shown that it potentiates inhibitory postsynaptic currents (IPSCs) with minimal impact on excitatory postsynaptic currents (EPSCs).^[1] This effect is believed to be mediated through a presynaptic mechanism, as evidenced by the reduction in paired-pulse facilitation of GABA-mediated IPSCs.^[1]

Furthermore, **CS-722** modulates the activity of several voltage-gated ion channels. It has been demonstrated to reduce voltage-gated sodium and calcium currents, and to a lesser extent, potassium currents.^[2] The inhibition of sodium and calcium currents likely contributes to the suppression of spontaneous excitatory and inhibitory postsynaptic currents.^{[2][3]}

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of **CS-722**.

Effect	Model System	Concentration/ Dose	Result	Reference
Inhibition of Voltage-Gated K ⁺ Current	Cultured Rat Hippocampal & Dorsal Root Ganglion Neurons	100-300 µM	~20% reduction	^{[2][3]}
Inhibition of Voltage-Gated Ca ²⁺ Current	Cultured Rat Hippocampal & Dorsal Root Ganglion Neurons	100-300 µM	~25% reduction	^{[2][3]}
Inhibition of Spontaneous EPSCs & IPSCs	Cultured Rat Hippocampal Neurons	100-300 µM	Inhibition of occurrence	^{[2][3]}

In Vivo Effect	Animal Model	Dose	Result	Reference
Reduction of Decerebrate Rigidity	Rats	25-100 mg/kg, p.o.	Dose-dependent reduction	
Depression of Polysynaptic Reflex	Intact and Spinal Rats	N/A	Depression observed	
Effect on Monosynaptic Reflex	Intact and Spinal Rats	N/A	Less influence compared to polysynaptic reflex	

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is based on the methodology described in the study by Marszalec et al. (1996).[\[2\]](#)
[\[3\]](#)

Objective: To measure the effects of **CS-722** on voltage-gated ion channels and spontaneous postsynaptic currents.

Cell Culture:

- Primary cultures of hippocampal and dorsal root ganglion neurons are prepared from rat embryos.
- Cells are plated on collagen-coated glass coverslips and maintained in a suitable growth medium.

Electrophysiological Recording:

- Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.

- The standard whole-cell patch-clamp technique is employed.
- The external solution contains (in mM): NaCl 142, KCl 3, CaCl₂ 2, MgCl₂ 1, glucose 10, and HEPES 10, adjusted to pH 7.4.
- The internal (pipette) solution contains (in mM): K-gluconate 140, MgCl₂ 2, EGTA 1, and HEPES 10, adjusted to pH 7.2.
- Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ.
- A gigaohm seal is formed between the pipette tip and the cell membrane before rupturing the patch to achieve the whole-cell configuration.
- Voltage-gated currents are evoked by depolarizing voltage steps from a holding potential of -80 mV.
- Spontaneous excitatory and inhibitory postsynaptic currents are recorded at a holding potential of -60 mV.
- **CS-722** is applied to the bath at the desired concentrations (e.g., 100-300 μM).

Synaptic Transmission in Spinal Cord Slices

This protocol is based on the study by Tanabe et al. (1996).[\[1\]](#)

Objective: To assess the effect of **CS-722** on excitatory and inhibitory postsynaptic currents in ventral horn neurons.

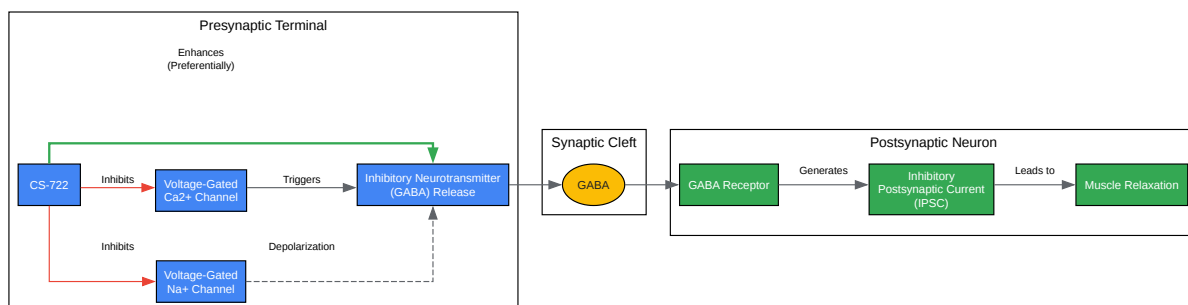
Slice Preparation:

- Lumbar spinal cords are dissected from neonatal rats.
- Transverse slices (300-400 μm thick) are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
- Slices are incubated in oxygenated aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording:

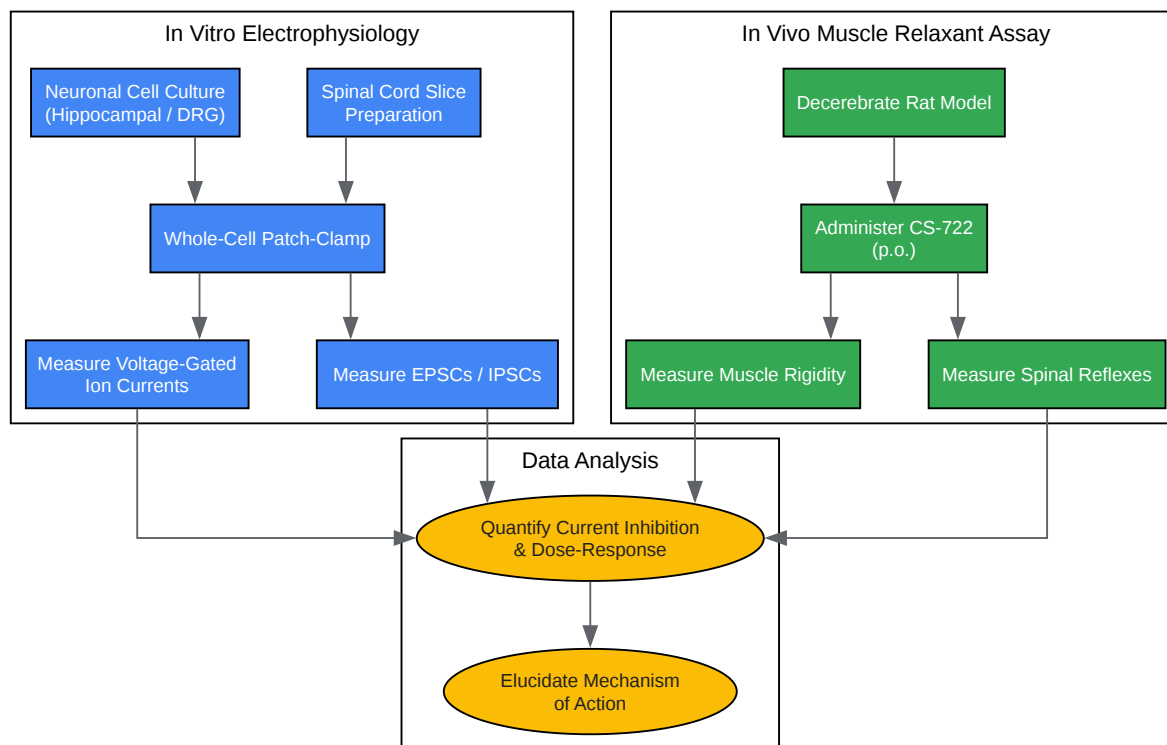
- A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
- Ventral horn neurons are visualized using an upright microscope with infrared differential interference contrast optics.
- Whole-cell patch-clamp recordings are made from these neurons.
- To isolate inhibitory postsynaptic currents (IPSCs), excitatory synaptic transmission is blocked using antagonists such as CNQX and AP5.
- To isolate excitatory postsynaptic currents (EPSCs), inhibitory synaptic transmission is blocked using antagonists such as bicuculline and strychnine.
- Postsynaptic currents are evoked by electrical stimulation of neighboring neurons using a bipolar electrode.
- Paired-pulse stimulation is used to assess presynaptic mechanisms.
- **CS-722** is bath-applied at the desired concentrations.

Signaling Pathway and Experimental Workflow Visualization



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Caption: Proposed mechanism of **CS-722** enhancing inhibitory neurotransmission.



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Caption: Experimental workflow for characterizing the pharmacology of **CS-722**.

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References

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